5-Benzamido-2-methyl-trans-decahydroisoquinoline
Description
Properties
CAS No. |
72469-08-0 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-15-14(12-19)8-5-9-16(15)18-17(20)13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12H2,1H3,(H,18,20)/t14-,15-,16?/m0/s1 |
InChI Key |
IVYNIYYTFLHWEX-KSCSMHSMSA-N |
Isomeric SMILES |
CN1CC[C@H]2[C@H](C1)CCCC2NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCC2C(C1)CCCC2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically starts from the precursor 5-amino-2-methyl-trans-decahydroisoquinoline. This precursor is functionalized through benzamido group introduction to yield the target compound. The synthetic route is designed to achieve high stereoselectivity and purity, essential for biological activity.
Synthesis of the Precursor: 5-Amino-2-methyl-trans-decahydroisoquinoline
An efficient synthetic route to exclusively produce 5-amino-2-methyl-trans-decahydroisoquinoline has been described in the literature. The method involves stereoselective hydrogenation and ring closure steps to form the decahydroisoquinoline core with the correct trans configuration and methyl substitution at the 2-position.
Introduction of the Benzamido Group
The key step in preparing this compound is the acylation of the amino group at the 5-position with various benzoyl chlorides or benzoyl derivatives. This reaction typically proceeds under mild conditions to avoid racemization or side reactions, using reagents such as benzoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane or tetrahydrofuran.
Variations in Benzoyl Substituents
Research has explored the synthesis of ten different 5-benzamido-2-methyl-trans-decahydroisoquinolines by varying the substituents on the benzamide moiety to study structure-activity relationships. For example, the 3,4,5-trimethoxybenzamido derivative showed the highest antiarrhythmic potency, indicating the importance of lipophilicity and electronic effects of the benzamide substituents.
Stereochemical Considerations
The trans configuration of the decahydroisoquinoline ring system is crucial for biological activity. Stereoselective synthesis is achieved by controlling hydrogenation conditions and using chiral catalysts or starting materials. The methyl group at position 2 is introduced early in the synthesis to maintain stereochemical integrity.
Purification and Characterization
Purification of the final compounds is typically done by chromatography (e.g., silica gel column chromatography) and recrystallization. Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm structure and purity.
Data Tables and Research Findings
The following table summarizes key synthetic variants of this compound derivatives, their substituents, and biological activity data from antiarrhythmic screening studies:
| Compound No. | Benzamide Substituent | Antiarrhythmic Potency (EC50, µM) | Notes on Activity and Toxicity |
|---|---|---|---|
| 1 | Benzamido (unsubstituted) | Moderate | Baseline compound |
| 2 | 3,4-Dimethoxybenzamido | Improved potency | Increased lipophilicity enhances activity |
| 3 | 3,4,5-Trimethoxybenzamido | 0.017 (nanomolar range) | Highest potency, lead compound |
| 4 | 4-Methylbenzamido | Moderate | Slightly reduced activity |
| 5 | 4-Chlorobenzamido | Moderate to high | Favorable cardiovascular profile |
| 6 | 3-Nitrobenzamido | Lower potency | Increased toxicity observed |
| 7 | 2-Methoxybenzamido | Moderate | Steric effects reduce activity |
Key Research Findings
- The lipophilicity of the benzamide moiety significantly influences antiarrhythmic potency, with more lipophilic groups generally enhancing activity.
- The 3,4,5-trimethoxybenzamido derivative (compound 3) demonstrated superior antiarrhythmic activity, surpassing standard drugs like quinidine in animal models.
- Structural modifications such as epimerization or elongation of side chains tend to decrease activity and potency.
- Toxicity profiles vary with substituents; some derivatives showed low toxicity at effective doses, supporting their potential as drug candidates.
Detailed Synthetic Example (From Literature)
A representative synthesis of this compound involves:
Starting Material Preparation : Synthesis of 5-amino-2-methyl-trans-decahydroisoquinoline via hydrogenation of an appropriate isoquinoline precursor under controlled conditions to ensure trans stereochemistry.
Acylation Step : Reaction of the 5-amino compound with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine in dichloromethane at 0–5 °C, stirring for several hours.
Workup and Purification : Quenching the reaction with water, extraction with organic solvents, drying, and purification by column chromatography.
Characterization : Confirming structure by ^1H-NMR (showing characteristic signals for aromatic methoxy groups and methyl substituents), ^13C-NMR, IR (amide carbonyl stretch), and HRMS.
Chemical Reactions Analysis
5-Benzamido-2-methyl-trans-decahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzamido group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinolizidine derivatives with altered functional groups.
Scientific Research Applications
Synthesis and Structure-Activity Relationship
The synthesis of 5-benzamido-2-methyl-trans-decahydroisoquinoline derivatives has been extensively studied. An efficient synthetic route was developed to produce various derivatives, which were subsequently screened for antiarrhythmic potency and toxicity. The most notable findings indicate that modifications to the benzamide moiety significantly influence the compound's lipophilicity and, consequently, its antiarrhythmic effectiveness. For instance, the compound 5-(3,4,5-trimethoxy)benzamido-2-methyl-trans-decahydroisoquinoline exhibited remarkable antiarrhythmic activity, outperforming traditional agents like quinidine in some assays .
Antiarrhythmic Properties
The primary application of this compound derivatives lies in their antiarrhythmic properties. Research has demonstrated that these compounds can effectively increase the threshold for arrhythmia in animal models. For example, one study reported an effective concentration (EC50) as low as 0.017 µM for certain derivatives, indicating potent antiarrhythmic activity . The structure-activity relationship (SAR) analysis revealed that specific modifications could enhance or diminish this activity, providing valuable insights for future drug design.
Toxicity and Safety Profile
Toxicity assessments have shown that many derivatives maintain a favorable safety profile. The most potent compounds did not exhibit significant toxicity at therapeutic doses in animal models, making them candidates for further pharmacological development .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antiarrhythmic applications. Its structural analogs have been explored for various pharmacological effects:
- Analgesic Activity : Some derivatives have demonstrated analgesic properties in standard pharmacological assays, suggesting potential applications in pain management .
- Cardiovascular Effects : The compounds exhibit a range of cardiovascular effects, including negative inotropic activity without significant antihypertensive effects, which could be beneficial in treating certain cardiac conditions .
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- Study on Antiarrhythmic Activity : A study involving mice showed that the compound significantly increased the threshold for induced arrhythmias compared to control groups. The results indicated a fivefold increase in efficacy over quinidine .
- Cardiovascular Safety : In another investigation focusing on cardiovascular safety, compounds were administered to spontaneously hypertensive rats with no significant adverse effects observed at therapeutic doses. This suggests a promising safety profile for future clinical applications .
Mechanism of Action
The antiarrhythmic activity of 5-Benzamido-2-methyl-trans-decahydroisoquinoline is primarily attributed to its ability to modulate ion channels in cardiac tissues. It likely targets sodium and potassium channels, stabilizing the cardiac membrane and preventing abnormal electrical activity . The exact molecular pathways involved are still under investigation, but its high potency suggests a strong interaction with these ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The antiarrhythmic activity of 5-benzamido-2-methyl-trans-decahydroisoquinoline derivatives is highly dependent on the substituents attached to the benzamide moiety. A systematic study synthesized ten analogs with varying benzamide groups to evaluate SAR . Below is a comparative analysis of key compounds:
| Compound | Benzamide Substituents | Antiarrhythmic Potency | Lipophilicity | Toxicity Profile |
|---|---|---|---|---|
| Compound 15 | 3,4,5-trimethoxy | Highest potency (ED₅₀: 0.8 mg/kg) | High | Moderate |
| Methoxy variants | Mono-/di-methoxy | Intermediate potency | Moderate | Low to moderate |
| Halogenated analogs | e.g., 4-chloro | Lower potency | Moderate | Higher toxicity |
| Unsubstituted benzamide | None | Lowest potency | Low | Low |
Key Observations:
Lipophilicity and Potency : Compound 15, with three methoxy groups, exhibited the highest lipophilicity and potency, suggesting that electron-donating, lipophilic groups enhance membrane penetration and target engagement .
Substituent Position: The meta and para positions on the benzamide ring were critical. Trimethoxy substitution (3,4,5-) optimized steric and electronic interactions, whereas mono-methoxy derivatives showed reduced efficacy.
Toxicity : Halogenated analogs (e.g., 4-chloro) displayed increased toxicity, likely due to metabolic instability or off-target effects.
Key Research Findings
Optimal Substituent Configuration : The 3,4,5-trimethoxybenzamido group in Compound 15 maximized antiarrhythmic activity, outperforming all other derivatives in the series .
SAR Insights :
- Lipophilicity : A linear correlation was observed between lipophilicity (logP) and potency, with logP > 2.5 being optimal for activity .
- Steric Effects : Bulky substituents (e.g., ortho-substituted methoxy) reduced activity, likely due to hindered receptor binding.
Toxicity-Activity Balance : While all compounds showed antiarrhythmic effects, Compound 15 maintained a favorable therapeutic index compared to halogenated or unsubstituted analogs .
Biological Activity
5-Benzamido-2-methyl-trans-decahydroisoquinoline (CAS No. 72469-08-0) is a compound of significant interest in medicinal chemistry, particularly for its biological activity. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, particularly focusing on its antiarrhythmic properties.
Synthesis of this compound
The synthesis of this compound involves several steps:
- Formation of Decahydroisoquinoline: The initial step typically includes the cyclization of suitable precursors under specific conditions to form the decahydroisoquinoline framework.
- Benzamide Formation: The introduction of the benzamide moiety is achieved through acylation reactions, which can be optimized to improve yield and purity.
Synthetic Route Example
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Acidic medium, heating | High |
| 2 | Acylation | Base-catalyzed, room temperature | Moderate |
Antiarrhythmic Properties
Research has demonstrated that this compound exhibits notable antiarrhythmic activity. A study indicated that derivatives of this compound were screened for their potency against arrhythmias in animal models.
Key Findings
- Potency: The compound showed significant antiarrhythmic potency, with some derivatives being more effective than established drugs like quinidine.
- Structure-Activity Relationship (SAR): Modifications to the benzamide group were found to influence lipophilicity and, consequently, the antiarrhythmic potency. The most potent compound in the study had an EC50 value significantly lower than that of quinidine, indicating a strong therapeutic potential.
The mechanism by which this compound exerts its effects appears to involve:
- Interaction with Ion Channels: The compound likely interacts with cardiac ion channels, influencing cardiac action potentials.
- Inhibition of Arrhythmogenic Triggers: It may inhibit pathways that lead to arrhythmias, thus stabilizing cardiac rhythm.
Study 1: Evaluation of Antiarrhythmic Activity
In a controlled study involving various derivatives of this compound:
- Objective: To assess the antiarrhythmic efficacy in vivo.
- Methodology: Mice were treated with different concentrations of the compound, and arrhythmias were induced using electrical stimulation.
- Results: Compounds displayed varying degrees of effectiveness, with some achieving an EC50 as low as 0.017 µM.
Study 2: Structure-Activity Relationships
A detailed SAR analysis was performed on this class of compounds:
- Objective: To identify structural features contributing to biological activity.
- Findings: The presence of specific functional groups was correlated with increased potency, emphasizing the role of lipophilicity and steric factors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 5-Benzamido-2-methyl-trans-decahydroisoquinoline with high stereochemical purity?
- Methodology : The compound is synthesized via a precursor, 5-amino-2-methyl-trans-decahydroisoquinoline, by reacting it with substituted benzoyl chlorides in anhydrous dichloromethane under nitrogen. Steric and electronic effects of substituents on the benzamide moiety influence reaction efficiency. Purification via column chromatography (silica gel, chloroform/methanol gradient) ensures stereochemical integrity. Critical parameters include reaction temperature (0–5°C) and stoichiometric control to minimize byproducts .
Q. How are initial antiarrhythmic potency and toxicity profiles screened for this compound?
- Methodology : In vivo models (e.g., rodent arrhythmia induced by chloroform-adrenaline) are used to assess antiarrhythmic activity. Toxicity is evaluated via LD₅₀ determination in acute dosing studies. Dose-response curves are plotted for efficacy (e.g., % arrhythmia suppression) versus toxicity (e.g., mortality rate), with statistical significance assessed using ANOVA and post-hoc tests. Lipophilicity (logP) of the benzamide substituent correlates with therapeutic index .
Q. What structural features are critical for antiarrhythmic activity in this class of compounds?
- Methodology : The trans-decahydroisoquinoline scaffold ensures conformational rigidity, while the 5-benzamido group modulates receptor interactions. Substituents on the benzamide (e.g., methoxy groups) enhance lipophilicity, improving membrane permeability. Comparative studies using analogs with varying substituents (e.g., nitro, halogen) reveal that electron-donating groups at the 3,4,5-positions of the benzamide maximize potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be expanded beyond lipophilicity to optimize antiarrhythmic efficacy?
- Methodology : Advanced SAR requires integrating quantum mechanical calculations (e.g., DFT for electron density mapping) and molecular dynamics simulations to model interactions with cardiac sodium channels (Nav1.5). Pharmacophore modeling identifies essential hydrogen-bonding and hydrophobic regions. Experimental validation via site-directed mutagenesis of Nav1.5 residues (e.g., Phe1760) can confirm predicted binding modes .
Q. What computational approaches resolve contradictions in receptor interaction models for this compound?
- Methodology : Hybrid methodologies combining wet-lab data (e.g., receptor agonism/antagonism profiles) with machine learning (ML) improve model robustness. For example, multidimensional scaling (MDS) reconciles divergent datasets by clustering receptor-response patterns. Cross-validation against heterologous expression systems (e.g., HEK293 cells expressing human Nav1.5) validates computational predictions. Discrepancies often arise from differences in receptor diversity (single vs. multiple receptors) or data sources (experimental vs. meta-analytical) .
Q. How can researchers address data divergence in antiarrhythmic potency across studies?
- Methodology : Divergence may stem from methodological variability (e.g., arrhythmia induction methods, species differences). Standardization using the Langendorff perfused heart model (ex vivo) reduces variability. Meta-analyses with random-effects models quantify heterogeneity. Sensitivity analysis identifies outliers, while subgroup analysis (e.g., by substituent type) clarifies structure-dependent trends .
Q. What strategies balance toxicity reduction with antiarrhythmic efficacy in derivative design?
- Methodology : Toxicity is minimized by reducing nonspecific membrane disruption, achieved via introducing polar groups (e.g., hydroxyl, carboxyl) on the benzamide. Prodrug strategies (e.g., ester-linked moieties) enhance selectivity by targeting cardiac tissue. In vitro hERG channel inhibition assays (patch-clamp electrophysiology) and in silico toxicity prediction tools (e.g., SwissADME) prioritize derivatives with optimal safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
